4-(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole
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Overview
Description
4-(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole is a complex heterocyclic compound that has garnered attention in the fields of medicinal chemistry and synthetic organic chemistry. This compound features a unique structure combining an imidazo[1,2-a]pyridine moiety with a thiazole ring, making it a valuable scaffold for the development of new pharmaceuticals and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale multicomponent reactions, utilizing automated reactors to ensure consistency and efficiency. The use of transition metal catalysis and photocatalysis strategies can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using metal-free oxidation strategies.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Metal-free oxidation using oxidizing agents like hydrogen peroxide.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophilic substitution using halides or electrophilic substitution using acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives, while reduction may produce hydrazine derivatives .
Scientific Research Applications
4-(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating diseases like tuberculosis and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit Rab11A prenylation, which is crucial for its biological activity . The compound’s unique structure allows it to interact with various enzymes and receptors, leading to its diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share a similar core structure and exhibit a wide range of biological activities.
Thiazole derivatives: Known for their antimicrobial and anticancer properties.
Uniqueness
4-(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole stands out due to its combined imidazo[1,2-a]pyridine and thiazole structure, which enhances its chemical reactivity and biological activity. This unique combination makes it a valuable compound for developing new therapeutic agents and chemical research tools .
Properties
CAS No. |
886504-12-7 |
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Molecular Formula |
C12H13N5S |
Molecular Weight |
259.33 g/mol |
IUPAC Name |
[4-(2,8-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]hydrazine |
InChI |
InChI=1S/C12H13N5S/c1-7-4-3-5-17-10(8(2)14-11(7)17)9-6-18-12(15-9)16-13/h3-6H,13H2,1-2H3,(H,15,16) |
InChI Key |
PSYKJSPEQABHSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2C3=CSC(=N3)NN)C |
Origin of Product |
United States |
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